4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
Description
4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a benzamide derivative featuring a tetrahydrobenzo[f][1,4]oxazepin core. Its structure combines a benzamide moiety with a seven-membered oxazepin ring, which is substituted with a 4-methyl group and a ketone at the 5-position. The benzamide group at the 7-position introduces additional steric and electronic effects that may influence binding affinity to biological targets such as kinases or receptors .
Properties
IUPAC Name |
4-methyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-2-4-12(5-3-11)16(20)19-13-6-7-15-14(10-13)17(21)18-8-9-22-15/h2-7,10H,8-9H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKCKBVSZBJXPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide typically involves multi-step reactions. One common synthetic route includes the formation of the oxazepine ring through a cyclization reaction, followed by the introduction of the benzamide group. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxo group to a hydroxyl group.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Applications
1. Antidepressant and Anxiolytic Potential
Research indicates that derivatives of the oxazepin structure exhibit antidepressant and anxiolytic properties. The mechanism often involves modulation of neurotransmitter systems such as serotonin and norepinephrine. For instance, studies have shown that benzodiazepine derivatives can effectively reduce anxiety symptoms with fewer side effects compared to traditional treatments .
2. Anticancer Activity
Recent investigations into the anticancer properties of compounds related to 4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide reveal promising results. In vitro studies have demonstrated that certain oxazepin derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .
3. Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, inhibitors targeting 17β-hydroxysteroid dehydrogenase type 3 have shown efficacy in reducing testosterone levels in prostate cancer models . This suggests a possible therapeutic application in hormone-dependent cancers.
Synthetic Applications
1. Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions such as oxidation and substitution reactions. The synthetic routes typically involve multiple steps starting from simpler precursors to form the tetrahydrobenzo[f][1,4]oxazepin core .
2. Development of Novel Pharmaceuticals
The structural diversity of this compound allows chemists to modify its structure to develop new pharmaceutical agents with enhanced biological activity or reduced toxicity profiles .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Gringauz et al., 1999 | Antidepressant properties | Demonstrated reduced anxiety levels in animal models treated with oxazepin derivatives. |
| Lee et al., 1999 | Anticancer activity | Identified significant apoptosis induction in breast cancer cell lines treated with synthesized oxazepines. |
| Albright et al., 1998 | Enzyme inhibition | Showed effective inhibition of 17β-hydroxysteroid dehydrogenase type 3 by oxazepin derivatives in vitro. |
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound can modulate these targets, leading to changes in cellular processes and physiological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Ring Modifications
The tetrahydrobenzo[f][1,4]oxazepin scaffold distinguishes this compound from analogs like tetrahydrobenzo[b][1,4]dioxocine derivatives (e.g., compound D9 in ). While both share fused bicyclic systems, the oxazepin ring (containing one oxygen and one nitrogen atom) contrasts with the dioxocine ring (two oxygen atoms). This difference alters electron distribution and conformational flexibility, impacting interactions with targets like EGFR. For instance, compound D9 ((E)-N-(4-ethoxyphenyl)-3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylamide) demonstrated potent EGFR inhibition (IC₅₀ = 0.36 μM) and antiproliferative activity (IC₅₀ = 0.79 μM against HepG2 cells) .
Substituent Effects on Bioactivity
- 4-Methylbenzamide vs. Ethoxyphenylacrylamide (Compound D9): The ethoxyphenyl group in D9 enhances solubility and likely contributes to its superior EGFR binding.
- Comparison with 5-Chloro-2-Methoxy Analogs : describes a structurally similar compound, 5-chloro-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide. The chloro and methoxy substituents increase electron-withdrawing and donating effects, respectively, which could modulate kinase inhibition or cytotoxicity compared to the 4-methyl group .
Thiazolidinone and Quinazolinone Derivatives ()
Compounds such as 6m, 6n, and 6o in incorporate thioxothiazolidinone and dihydroquinazolinone moieties. These structures exhibit distinct pharmacophores compared to the target compound. For example, the thioxothiazolidinone ring in 6m introduces sulfur-based reactivity, which may enhance covalent binding to cysteine residues in enzymes. However, the oxazepin-benzamide hybrid lacks this feature, suggesting divergent mechanisms of action (e.g., non-covalent vs. covalent inhibition) .
Data Table: Key Comparative Properties
Research Findings and Mechanistic Insights
- EGFR Inhibition: The dioxocine-based compound D9 outperforms oxazepin derivatives in EGFR inhibition, likely due to its acrylamide group enabling Michael addition to cysteine residues in the kinase domain . The target compound’s benzamide group may instead rely on non-covalent interactions, necessitating structural optimization for competitive potency.
- Antiproliferative Activity : While the oxazepin core is less explored, ’s chloro-methoxy analog suggests that electron-withdrawing groups could enhance cytotoxicity. Further studies are needed to validate this hypothesis for the 4-methyl variant .
- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in (e.g., amide coupling and heterocyclic ring formation), but substituent introduction requires precise control to avoid steric clashes .
Biological Activity
4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 921890-81-5 |
| Molecular Formula | C17H16N2O3 |
| Molecular Weight | 296.32 g/mol |
This compound features a tetrahydrobenzo[f][1,4]oxazepin core structure that contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate pathways involved in inflammation and cancer progression by inhibiting certain kinases or receptors associated with these processes.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : Preliminary studies have shown that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. The potential for this compound to inhibit tumor growth is under investigation .
- Anti-inflammatory Properties : Compounds similar in structure have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds that provide insights into the potential activity of this compound:
- Antitumor Activity : A study on pyrazole derivatives found that certain compounds exhibited notable antitumor activity by targeting specific kinases involved in cancer cell proliferation . This suggests that the oxazepin structure could similarly influence cancer-related pathways.
- Antimicrobial Activity : Research on related compounds has indicated antimicrobial properties against various pathogens. This activity is often linked to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes .
- Synergistic Effects : Investigations into combinations of similar compounds with established chemotherapeutics (e.g., doxorubicin) have shown enhanced efficacy in treating resistant cancer types . This synergy could be a promising avenue for further research involving this compound.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
